1-Benzothiophen-3-ylmethanol CAS number 5381-24-8 properties
1-Benzothiophen-3-ylmethanol CAS number 5381-24-8 properties
An In-Depth Technical Guide to 1-Benzothiophen-3-ylmethanol (CAS: 5381-24-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1-Benzothiophen-3-ylmethanol, a key heterocyclic building block in medicinal chemistry.
Core Properties of 1-Benzothiophen-3-ylmethanol
1-Benzothiophen-3-ylmethanol, also known as Benzo[b]thiophen-3-ylmethanol, is a solid organic compound with a molecular formula of C₉H₈OS and a molecular weight of approximately 164.22 g/mol .[1][2] Its structure features a benzothiophene core with a hydroxymethyl group at the 3-position. This functional group enhances its solubility in polar solvents and allows for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[2]
Physicochemical Data
A summary of the key physicochemical properties of 1-Benzothiophen-3-ylmethanol is presented in Table 1 for easy reference.
| Property | Value | Reference |
| CAS Number | 5381-24-8 | [1] |
| Molecular Formula | C₉H₈OS | [1] |
| Molecular Weight | 164.22 g/mol | [3] |
| Boiling Point | 72-74°C (at 0.5 mmHg) | [4] |
| Density | 1.294 g/cm³ | [4] |
| Flash Point | 149.8°C | [4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of 1-Benzothiophen-3-ylmethanol
The synthesis of 1-Benzothiophen-3-ylmethanol can be achieved through a multi-step process starting from benzo[b]thiophene. A plausible synthetic route involves the introduction of a functional group at the 3-position, which is then converted to the desired hydroxymethyl group.
Experimental Protocol: A Plausible Synthetic Route
This protocol describes a two-step synthesis of 1-Benzothiophen-3-ylmethanol from benzo[b]thiophene via a chloromethyl intermediate.
Step 1: Synthesis of 3-(Chloromethyl)benzo[b]thiophene
This step involves the chlorination of 2-methylbenzo[b]thiophene as a representative reaction for introducing a functionalized methyl group. A similar principle can be applied to functionalize the 3-position of the benzothiophene core.
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Materials: 2-methylbenzo[b]thiophene, Sodium hypochlorite pentahydrate, Acetonitrile.
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Procedure:
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Prepare a solution of 2-methylbenzo[b]thiophene (e.g., 1.00 g, 6.75 mmol) in acetonitrile (0.5 M).
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With stirring, add an aqueous solution of sodium hypochlorite pentahydrate (2.67 M).
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Stir the solution for 48 hours at room temperature.
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Partition the reaction mixture between water and methylene chloride.
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Wash the aqueous layer with methylene chloride.
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Combine the organic fractions, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography to yield 2-(chloromethyl)benzo[b]thiophene. A similar procedure could be adapted for the 3-position.
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Step 2: Reduction of 3-(Chloromethyl)benzo[b]thiophene to 1-Benzothiophen-3-ylmethanol
This step involves the reduction of the chloromethyl group to a hydroxymethyl group.
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Materials: 3-(Chloromethyl)benzo[b]thiophene, Reducing agent (e.g., Sodium borohydride), appropriate solvent (e.g., Ethanol or Tetrahydrofuran).
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Procedure:
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Dissolve 3-(chloromethyl)benzo[b]thiophene in a suitable solvent in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add the reducing agent to the stirred solution.
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Allow the reaction to proceed for a specified time (monitoring by TLC).
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography to obtain 1-Benzothiophen-3-ylmethanol.
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Synthesis Workflow Diagram
Caption: A plausible two-step synthesis of 1-Benzothiophen-3-ylmethanol.
Biological Activity and Drug Discovery Potential
The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[4] These include antimicrobial, anticancer, and anti-inflammatory properties. 1-Benzothiophen-3-ylmethanol serves as a crucial starting material for the synthesis of novel benzothiophene derivatives with potential therapeutic applications.
General High-Throughput Screening Protocol
To identify the biological activity of novel compounds derived from 1-Benzothiophen-3-ylmethanol, a general high-throughput screening (HTS) workflow can be employed.
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1. Assay Development and Miniaturization:
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Select a relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).
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Optimize assay conditions for robustness and miniaturize to a 96- or 384-well plate format.[4]
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2. Compound Library Preparation:
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Synthesize a diverse library of derivatives from 1-Benzothiophen-3-ylmethanol.
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Dissolve compounds in a suitable solvent (e.g., DMSO) to create stock solutions.[4]
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3. High-Throughput Screening:
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Use automated liquid handlers to dispense reagents and compounds into microplates.
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Include positive and negative controls on each plate.[4]
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4. Data Analysis:
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Calculate the percentage of inhibition or activation for each compound.
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Identify "hit" compounds based on a predefined activity threshold.[4]
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High-Throughput Screening Workflow Diagram
Caption: General workflow for high-throughput screening of benzothiophene derivatives.
Potential Therapeutic Areas
While specific biological data for 1-Benzothiophen-3-ylmethanol is limited in the public domain, the broader class of benzothiophenes has shown promise in several therapeutic areas:
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Antimicrobial Activity: Benzothiophene derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[5]
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Antitumor Activity: Certain benzothiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Effects: The benzothiophene scaffold has been incorporated into molecules exhibiting anti-inflammatory properties.
Conclusion
1-Benzothiophen-3-ylmethanol (CAS 5381-24-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide range of derivatives, which can be screened for various biological activities. The protocols and data presented in this guide offer a foundational understanding for researchers and scientists working with this compound and its analogs in the pursuit of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of 1-Benzothiophen-3-ylmethanol derivatives is warranted to fully explore their therapeutic potential.
References
- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. 5381-24-8|Benzo[b]thiophen-3-ylmethanol|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
